molecular formula C13H12ClF6NO2 B6314718 2-Chloro-N-ethyl-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide CAS No. 1951441-88-5

2-Chloro-N-ethyl-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide

Cat. No.: B6314718
CAS No.: 1951441-88-5
M. Wt: 363.68 g/mol
InChI Key: MUWQXQMIHCLXHK-UHFFFAOYSA-N
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Description

“2-Chloro-N-ethyl-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide” is a chemical compound with the CAS Number: 1951441-88-5 . It has a molecular weight of 363.69 . The IUPAC name for this compound is 2-chloro-N-ethyl-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12ClF6NO2/c1-2-21(10(22)7-14)9-5-3-8(4-6-9)11(23,12(15,16)17)13(18,19)20/h3-6,23H,2,7H2,1H3 . This indicates the molecular structure and connectivity of the atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is stored at 0-8°C .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Mechanism of Action

Target of Action

Similar compounds are often used as intermediates in the synthesis of various pharmaceuticals , suggesting that the compound may interact with a variety of biological targets.

Biochemical Pathways

Given its potential use as a pharmaceutical intermediate , it may be involved in a wide range of biochemical processes.

Result of Action

As a potential pharmaceutical intermediate , it may contribute to the therapeutic effects of the final drug product.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interaction with its targets .

Properties

IUPAC Name

2-chloro-N-ethyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF6NO2/c1-2-21(10(22)7-14)9-5-3-8(4-6-9)11(23,12(15,16)17)13(18,19)20/h3-6,23H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWQXQMIHCLXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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